3-Ethylhexanoic acid
CAS No.: 41065-91-2
Cat. No.: VC3763603
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41065-91-2 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 3-ethylhexanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Standard InChI Key | UWWDUVVCVCAPNU-UHFFFAOYSA-N |
SMILES | CCCC(CC)CC(=O)O |
Canonical SMILES | CCCC(CC)CC(=O)O |
Introduction
Physical and Chemical Properties
3-Ethylhexanoic acid possesses distinct physical and chemical properties that influence its behavior in various applications. The compound features a molecular weight of 144.211 g/mol, reflecting its eight-carbon structure with additional oxygen atoms from the carboxylic acid group . Its density is 0.926 g/cm³, making it slightly less dense than water, which is typical for medium-chain carboxylic acids .
The compound exhibits a relatively high boiling point of 234.6°C at standard pressure (760 mmHg), indicating significant intermolecular forces, primarily through hydrogen bonding of the carboxylic acid group . This property influences its volatility and application in high-temperature environments. The flash point of 3-ethylhexanoic acid is 116.6°C, suggesting moderate flammability that requires appropriate safety considerations during handling and storage .
Table 1: Physical Properties of 3-Ethylhexanoic Acid
Property | Value |
---|---|
CAS Number | 41065-91-2 |
Molecular Weight | 144.211 g/mol |
Density | 0.926 g/cm³ |
Boiling Point | 234.6°C at 760 mmHg |
Molecular Formula | C₈H₁₆O₂ |
Flash Point | 116.6°C |
Exact Mass | 144.115 |
PSA | 37.3 |
LogP | 2.2874 |
Index of Refraction | 1.435 |
Hazard Codes | C |
Structural Characteristics
3-Ethylhexanoic acid features a distinctive branched structure that differentiates it from linear carboxylic acids of similar carbon count. The molecule consists of a hexanoic acid backbone (six-carbon chain) with an ethyl group (C₂H₅) attached at the third carbon position. This branching pattern creates a chiral center at C3, potentially leading to different stereoisomers with distinct properties. The carboxylic acid functional group (-COOH) at one end of the molecule contributes to its acidity and reactivity, while the branched hydrocarbon portion imparts hydrophobicity and influences its solubility characteristics.
The molecular formula C₈H₁₆O₂ reflects the compound's composition, with eight carbon atoms, sixteen hydrogen atoms, and two oxygen atoms . The structural arrangement leads to a LogP value of 2.2874, indicating moderate lipophilicity that makes it more soluble in organic solvents than in water . This property is crucial for its potential applications in coatings, lubricants, and other industrial uses where oil solubility is desirable.
A historical reference from Levene and Marker in the Journal of Biological Chemistry (1931) suggests early laboratory synthesis methods for this compound, though specific details are not provided in the search results . Modern industrial production likely involves catalytic oxidation processes or carbonylation reactions, similar to methods used for related branched carboxylic acids.
The production would require careful control of reaction conditions to ensure regioselectivity at the third carbon position, distinguishing it from the more common 2-ethylhexanoic acid isomer. Purification techniques such as fractional distillation would be necessary to achieve the high purity grades needed for specialized applications.
Scientific research specifically focused on 3-ethylhexanoic acid appears limited compared to studies on related compounds like 2-ethylhexanoic acid. The earliest documented reference to 3-ethylhexanoic acid in the provided sources comes from Levene and Marker in the Journal of Biological Chemistry from 1931 , suggesting early interest in this compound, though specific findings from this study are not detailed in the search results.
The limited research focus on 3-ethylhexanoic acid may be attributed to several factors, including the potentially greater commercial significance of its isomers, particularly 2-ethylhexanoic acid, which has found widespread industrial applications. The specific chemical and biological properties that distinguish 3-ethylhexanoic acid from other branched carboxylic acids warrant further investigation to fully understand its potential applications and safety profile.
Future research opportunities include systematic comparisons of 3-ethylhexanoic acid with its structural isomers, investigation of its potential as a chemical intermediate, and evaluation of its performance in specific application areas such as lubricants, plasticizers, and surfactants.
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